Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate
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Overview
Description
Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate is a complex organic compound with a molecular weight of 264.33 g/mol[_{{{CITATION{{{1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena497681549?context=bbe). This compound is characterized by its intricate structure, which includes a spirocyclic framework and a tert-butyl carboxylate group[{{{CITATION{{{1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c ](https://wwwsigmaaldrichcom/US/en/product/enamine/ena497681549?context=bbe){{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core[_{{{CITATION{{{1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c ](https://wwwsigmaaldrichcom/US/en/product/enamine/ena497681549?context=bbe){{{CITATION{{{1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c .... The final step involves the tert-butoxycarbonylation (Boc) of the carboxylic acid group[{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c .... Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic frameworks[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Biology: It serves as a tool in biological studies to investigate the interactions of small molecules with biological targets[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Medicine: 4,5-c ....
Industry: Utilized in the development of advanced materials and chemical processes[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Mechanism of Action
The mechanism by which tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena497681549?context=bbe). The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes[{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....
Comparison with Similar Compounds
Tert-butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate: Similar spirocyclic structure but with a methyl group instead of a tert-butyl group.
Tert-butyl 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxylate: Another related compound with a different substitution pattern.
Uniqueness: Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate stands out due to its tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,3'-azetidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-12(2,3)19-11(18)17-6-13(7-17)10-9(4-5-16-13)14-8-15-10/h8,16H,4-7H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAPFLULICIDTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3=C(CCN2)NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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